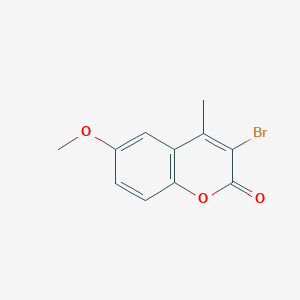
3-Bromo-6-methoxy-4-methylchromen-2-one
Descripción general
Descripción
3-Bromo-6-methoxy-4-methylchromen-2-one, also known as 3-BMC, is a synthetic organic compound with a wide range of potential applications in scientific research. It is a small molecule that can be used to study a variety of biological processes, including epigenetics, gene expression, and cell signaling. 3-BMC has been found to have unique properties that make it an attractive option for researchers looking to understand the fundamental mechanisms of biological processes.
Aplicaciones Científicas De Investigación
Crystal Structure and Analysis
Research on similar compounds, such as "6,8-dimethoxy-3-methyl-1H-isochromen-1-one and its bromo derivative," highlights the importance of bromination reactions in modifying the structural properties of chromen compounds. These studies provide a foundation for understanding the molecular configuration and potential reactivity of compounds like "3-Bromo-6-methoxy-4-methylchromen-2-one" through crystallographic analysis and Hirshfeld surface analysis (Mustapha Tiouabi, R. Tabacchi, H. Stoeckli-Evans, 2020).
Synthetic Applications
The synthesis of brominated chromen compounds is a key area of research, with applications in creating novel pharmaceuticals and materials. Studies on the "formation of cyclopropanes and five-membered heterocycles" demonstrate the versatility of brominated intermediates in facilitating diverse ring-closure reactions, indicating potential pathways for synthesizing related compounds (Francisco Farin˜a, M. Maestro, M. Martín, M. L. Soria, 1987).
Environmental and Toxicological Considerations
Research on "2-Bromo-6-methoxynaphthalene" underscores the environmental and toxicological concerns associated with the synthesis of brominated organic compounds. This study highlights the importance of selecting safe and environmentally benign reagents and methodologies in the synthesis of brominated methoxy compounds, potentially influencing the synthetic strategies for "3-Bromo-6-methoxy-4-methylchromen-2-one" (Wei-Ming Xu, Hong-Qiang He, 2010).
Quantum Mechanical Studies
Quantum mechanical studies, such as those on "methyl bromoperoxide isomers," provide a theoretical basis for understanding the electronic structure and reactivity of brominated methoxy compounds. These insights are crucial for predicting the behavior of "3-Bromo-6-methoxy-4-methylchromen-2-one" in various chemical environments and reactions (D. K. Papayannis, Vasilios S. Melissas, A. Kosmas, 2003).
Novel Synthetic Routes
The development of novel synthetic routes for creating substituted "3-methylchromen-2-ones" demonstrates the ongoing innovation in the field of organic synthesis. These methodologies can be applied to the synthesis of "3-Bromo-6-methoxy-4-methylchromen-2-one," providing new avenues for the exploration of its potential applications (T. Janecki, Tomasz Wąsek, 2004).
Propiedades
IUPAC Name |
3-bromo-6-methoxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-6-8-5-7(14-2)3-4-9(8)15-11(13)10(6)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKZTGCIXUGNQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-methoxy-4-methyl-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405172.png)
![6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405174.png)

![4-[(3-Phenylphenoxy)methyl]benzoic acid](/img/structure/B1405176.png)






![2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B1405187.png)
![3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405188.png)
![6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405189.png)
